Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate
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Overview
Description
Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate is an organic compound with a molecular formula of C10H13NO4S. This compound is characterized by the presence of an aminophenyl group attached to a methylsulfonyl group, which is further connected to an acetate moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate typically involves the reaction of 4-aminobenzyl alcohol with methanesulfonyl chloride to form 4-aminobenzyl methanesulfonate. This intermediate is then reacted with methyl acetate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The aminophenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-methylsulfonyl)phenyl]acetate
- Methyl 2-[(4-aminophenyl)sulfanyl]acetate hydrochloride
Uniqueness
Methyl 2-[(4-aminophenyl)methylsulfonyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
7402-50-8 |
---|---|
Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
methyl 2-[(4-aminophenyl)methylsulfonyl]acetate |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(12)7-16(13,14)6-8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 |
InChI Key |
FXDKZACBHXYBCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)(=O)CC1=CC=C(C=C1)N |
Origin of Product |
United States |
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